![molecular formula C₁₂H₁₉ClN₂O B1146945 2-(Ethylamino)-o-propionotoluidide Hydrochloride CAS No. 35891-75-9](/img/structure/B1146945.png)
2-(Ethylamino)-o-propionotoluidide Hydrochloride
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Overview
Description
"2-(Ethylamino)-o-propionotoluidide Hydrochloride" is a chemical compound that can be expected to have applications in various fields due to its structural components. Compounds with similar structures have been studied for their physical, chemical properties, and potential applications in medicine, chemistry, and material science.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves complex reactions, including condensation, cyclization, and refinement steps to achieve high purity and yield. For example, 2-Ethyl-4, 6-dihydroxypyrimidine synthesis involves propionitrile reacting with hydrogen chloride and free ammonia, followed by cyclization in the presence of sodium methoxide (Ou Chun, 2003).
Molecular Structure Analysis
The molecular structure of compounds is critical in determining their physical and chemical properties. Techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and FT-Raman (Fourier Transform Raman Spectroscopy) are commonly used for structural determination. For instance, the molecular structure of a thioamide derivative was determined using these methods, providing insights into its geometry and electronic structure (S. Prasanth et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds can be influenced by their functional groups and molecular structure. Studies on related compounds have shown reactions including hydrolysis, condensation, and interactions with nucleophiles, which play a significant role in their chemical properties and potential applications (A. Reisinger & C. Wentrup, 2005).
Scientific Research Applications
Ethyl Glucuronide (EtG) in Hair as a Marker for Alcohol Use and Abuse
A scoping review focused on the relationship between EtG levels in hair and common pathological conditions like liver and kidney diseases, and diabetes. This research underscores the importance of understanding how pathologies can influence the concentration of certain compounds in biological matrices, which is critical for interpreting data accurately in both forensic and clinical contexts (Triolo et al., 2022).
Acrylamide in Baking Products
This review article addresses the formation of acrylamide, a compound with toxic properties (neurotoxicity, genotoxicity, carcinogenicity), in high-carbohydrate foods during high-temperature processing. Understanding the factors affecting acrylamide formation and degradation can inform safety guidelines for food processing (Keramat et al., 2011).
Pharmacological Characterization of Eticlopride
A review on eticlopride, a drug with high affinity for dopamine D2-like receptors, highlights the use of chemical compounds to understand central dopamine receptor function and the role of D2-like receptors in behavior. Such research is essential for developing new therapeutic agents (Martelle & Nader, 2008).
Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate. It highlights the environmental impact of chemical compounds and the need for understanding their breakdown in natural settings (Thornton et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(Ethylamino)-o-propionotoluidide Hydrochloride is the estrogen receptor (ER) . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
This compound, also known as Elacestrant, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This action helps to overcome drug resistance that may develop over time with other types of endocrine therapy .
Biochemical Pathways
It is known that the binding of estrogen to the receptor can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior and ultimately influencing physiological processes leading to the development of breast cancer .
Pharmacokinetics
It is known that elacestrant is orally bioavailable , suggesting that it is well-absorbed in the body
Result of Action
Elacestrant has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models . It exhibits antineoplastic and estrogen-like activities and induces conformational changes , leading to the degradation of the estrogen receptor upon a higher oral dose .
properties
IUPAC Name |
2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFJZONNAIYUGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)NC1=CC=CC=C1C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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